molecular formula C8H16Cl2Rh2-2 B576876 Chlorobis(ethylene)rhodium(I) Dimer CAS No. 12081-16-2

Chlorobis(ethylene)rhodium(I) Dimer

Cat. No. B576876
CAS RN: 12081-16-2
M. Wt: 388.927
InChI Key: QPOCZCJMFQWGSP-UHFFFAOYSA-L
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Description

Chlorobis(ethylene)rhodium(I) Dimer is an organorhodium compound with the formula Rh2Cl2(C2H4)4 . It is a red-orange solid that is soluble in nonpolar organic solvents . The molecule consists of two bridging chloride ligands and four ethylene ligands .


Synthesis Analysis

The complex is prepared by treating an aqueous methanolic solution of hydrated rhodium trichloride with ethylene at room temperature . Rh(III) is reduced with oxidation of ethylene to acetaldehyde .


Molecular Structure Analysis

The molecular formula of Chlorobis(ethylene)rhodium(I) Dimer is C8H16Cl2Rh2 . The molecule consists of two bridging chloride ligands and four ethylene ligands .


Chemical Reactions Analysis

The complex reacts slowly with water to give acetaldehyde . With HCl, it gives RhCl2(C2H2)2− . Rh2Cl2(C2H4)4 catalyzes the dimerization of ethylene to 1-butene .


Physical And Chemical Properties Analysis

Chlorobis(ethylene)rhodium(I) Dimer is a red-orange solid . It is soluble in nonpolar organic solvents . The molecular weight is 388.93 .

Scientific Research Applications

Asymmetric Catalysis: Rhodium(I) Norbornadiene Catalyst

Chlorobis(ethylene)rhodium(I) dimer serves as a precursor to the rhodium(I) norbornadiene catalyst . This catalyst plays a crucial role in asymmetric 1,4-addition reactions . Specifically, it enables the enantioselective addition of arylboronic acids to cyclic enones. The resulting chiral products find applications in pharmaceuticals, agrochemicals, and fine chemicals synthesis .

Dimerization of Ethylene to 1-Butene

The compound catalyzes the dimerization of ethylene , leading to the formation of 1-butene. This reaction has industrial significance, as 1-butene is a key building block for the production of plastics, synthetic rubber, and other petrochemicals. Chlorobis(ethylene)rhodium(I) dimer contributes to the development of efficient and sustainable processes for 1-butene synthesis .

Homogeneous Catalysts

Researchers utilize this compound in the preparation of homogeneous catalysts . These catalysts operate in solution and exhibit high activity and selectivity. Chlorobis(ethylene)rhodium(I) dimer’s ability to form stable complexes with ligands allows for fine-tuning of catalytic properties. Applications range from organic transformations to polymerization reactions .

Enantioselective Gem-Diaryl Sulfonate Synthesis

In synthetic chemistry, the compound plays a role in the enantioselective synthesis of gem-diaryl sulfonates . By asymmetrically adding aryl boronic acids to α,β-unsaturated sulfonyl compounds, researchers can access valuable chiral building blocks for drug discovery and materials science .

Direct C-Arylation of Indoles and Pyrroles

Chlorobis(ethylene)rhodium(I) dimer finds application in the direct C-arylation of N-unprotected indoles and pyrroles. This transformation allows for the efficient construction of complex aromatic structures, which are relevant in medicinal chemistry and natural product synthesis .

Carboxylation of Arenes via C-H Bond Activation

Researchers have explored the compound’s utility in the carboxylation of arenes . Through C-H bond activation, this process enables the direct introduction of carboxylic acid groups onto aromatic rings. Such functionalization expands the toolbox for designing new molecules with tailored properties .

Mechanism of Action

Target of Action

Chlorobis(ethylene)rhodium(I) Dimer, also known as ethene;rhodium;dichloride, is a precious metal catalyst . It primarily targets ethylene, a simple alkene, and acts as a catalyst in various chemical reactions .

Mode of Action

The compound interacts with its target, ethylene, by catalyzing its dimerization to 1-butene . This interaction results in the formation of a new compound, 1-butene, which is a higher alkene.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the dimerization of ethylene to 1-butene . The downstream effects of this pathway include the production of higher alkenes, which can be used in various industrial applications.

Result of Action

The molecular effect of the compound’s action is the transformation of ethylene into 1-butene . On a cellular level, this can lead to changes in the composition of the cellular environment, depending on the specific context of the reaction.

Action Environment

The action of Chlorobis(ethylene)rhodium(I) Dimer is influenced by various environmental factors. For instance, it is air sensitive and should be stored at -20°C . Moreover, it is soluble in nonpolar organic solvents, but insoluble in water . These factors can influence the compound’s action, efficacy, and stability.

Safety and Hazards

The compound causes skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves .

properties

IUPAC Name

ethene;rhodium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C2H4.2ClH.2Rh/c4*1-2;;;;/h4*1-2H2;2*1H;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOCZCJMFQWGSP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C.C=C.C=C.C=C.[Cl-].[Cl-].[Rh].[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2Rh2-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

12081-16-2
Record name Di-μ-chlorotetrakis(η2-ethylene)dirhodium
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Record name Tetrakis(ethylene)dichlorodirhodium
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